molecular formula C7H11N3O B11920980 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine

Cat. No.: B11920980
M. Wt: 153.18 g/mol
InChI Key: RPDPSBWIXVOAIA-UHFFFAOYSA-N
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Description

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine is a compound that features both an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by a reaction with a pyrazole derivative. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₁N₃O
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 1258558-38-1

The presence of both oxetane and pyrazole rings contributes to its reactivity and potential biological activity.

Medicinal Chemistry

1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine has been investigated for its pharmacological properties. Research has shown that pyrazole derivatives can exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, studies on similar pyrazole compounds have demonstrated their efficacy as calcimimetics, agents that modulate calcium-sensing receptors which are critical in managing conditions like secondary hyperparathyroidism .

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of pyrazole derivatives. A related study synthesized new compounds based on pyrazole and evaluated their antimicrobial activity against several pathogens. The findings suggest that modifications to the pyrazole structure can enhance its effectiveness against bacteria and fungi . This opens avenues for developing new antibacterial agents using this compound as a scaffold.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of substituted pyrazoles has provided insights into how different functional groups affect biological activity. By systematically modifying the oxetane and pyrazole components, researchers can optimize these compounds for specific therapeutic targets. This approach has been successfully applied in developing potent calcimimetic agents .

Case Study 1: Calcimimetic Agents Development

In a study aimed at optimizing calcimimetic agents, researchers synthesized various pyrazole derivatives, including those similar to this compound. These compounds were tested for their ability to activate calcium-sensing receptors in vitro and in vivo. The results indicated that certain structural modifications significantly enhanced receptor activation, demonstrating the potential of these derivatives in treating hyperparathyroidism .

Case Study 2: Antimicrobial Efficacy Assessment

A recent investigation evaluated the antimicrobial efficacy of new pyrazole derivatives against clinical strains of bacteria. The study highlighted that compounds with specific substitutions on the pyrazole ring exhibited superior antibacterial activity compared to standard antibiotics. This suggests that further exploration of this compound could yield promising candidates for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine include other oxetane and pyrazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

Biological Activity

1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features combining an oxetane ring with a pyrazole moiety. This article delves into the biological activities associated with this compound, its mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This unique combination may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pyrazole moiety has been shown to engage with enzyme active sites and receptors, potentially inhibiting their activity and thereby affecting multiple biological pathways .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds often exhibit significant antibacterial properties. The incorporation of the oxetane moiety may enhance these effects by improving solubility and bioavailability .
  • Anticancer Potential : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds linked to pyrazole have demonstrated activity against various cancer cell lines, suggesting that this compound may possess similar properties .

Case Study 1: Antimalarial Activity

A study focusing on compounds similar to this compound identified dihydroorotate dehydrogenase (DHODH) as a target for malaria prophylaxis. While this specific compound was not tested directly, the findings suggest potential avenues for exploring its antimalarial properties through similar mechanisms .

Case Study 2: Inhibition of Enzymatic Activity

Research on related pyrazole derivatives has shown promising results in inhibiting p38 MAP kinase, an important target in inflammatory diseases. The structural similarities may indicate that this compound could also act as an inhibitor for similar pathways .

Comparative Analysis

A comparative analysis with other oxetane and pyrazole derivatives reveals distinct advantages in terms of biological activity and selectivity. The following table summarizes key differences:

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition via reactive intermediates
Pyrazol derivatives (without oxetane)Moderate antimicrobialDirect enzyme binding
Oxetane derivatives (without pyrazole)Limited biological activityRing-opening reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine, and what critical reaction parameters must be controlled to ensure high yield?

Methodological Answer: The synthesis typically involves cyclization or coupling reactions. For example:

  • Cyclization with phosphorous oxychloride : Refluxing substituted hydrazides with POCl₃ at 120°C yields pyrazole-oxadiazole hybrids. Control of temperature and stoichiometry is critical to avoid side reactions .
  • Mannich-type reactions : Combining pyrazole amines with aldehydes and morpholine under ethanol reflux forms derivatives. Excess formaldehyde (0.02 mol) ensures complete substitution .
  • Cross-coupling : Dichloroethane solvent with carbodiimide coupling agents (e.g., EDCI) facilitates amide bond formation. Catalytic DMAP improves reaction efficiency .

Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature120–140°CPrevents incomplete cyclization
SolventEthanol or dichloroethanePolarity affects reaction rate
CatalystDMAP or POCl₃Accelerates bond formation

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxetane CH₂ at δ 4.5–5.0 ppm, pyrazole NH₂ at δ 6.5–7.0 ppm). Multiplicity analysis confirms substitution patterns .
  • X-ray Crystallography : SHELX software resolves bond lengths/angles (e.g., C-N bond: 1.34 Å in pyrazole ring) and validates stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS (exact mass: 193.0102 Da) confirms molecular formula and detects impurities .

Purity Assessment :

TechniqueDetection LimitKey Metrics
HPLC0.1%Retention time, peak area
TLC5%Rf value vs. standards

Q. How can researchers assess the in vitro biological activity of this compound, and what model systems are appropriate for initial pharmacological screening?

Methodological Answer:

  • Antimitotic assays : Use sea urchin embryo models to evaluate tubulin disruption. IC₅₀ values <10 µM indicate potency .
  • Cancer cell lines : Screen against human cancer cells (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (1–100 µM) quantify cytotoxicity .
  • σ Receptor binding : Radioligand competition assays (e.g., guinea pig σ₂ receptors) assess receptor affinity. Ki values <100 nM suggest therapeutic potential .

Advanced Research Questions

Q. When encountering discrepancies in biological activity data across studies, what methodological factors should be investigated to resolve contradictions?

Methodological Answer:

  • Purity verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted intermediates) that may skew activity .
  • Assay conditions : Compare buffer pH, serum concentration, and incubation time. For example, serum proteins may reduce compound bioavailability in cell-based assays .
  • Structural analogs : Test derivatives (e.g., fluorinated oxetane) to isolate pharmacophore contributions .

Q. What computational chemistry approaches are suitable for predicting electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, oxetane’s electron-withdrawing effect lowers HOMO by ~1.5 eV .
  • Molecular Dynamics (MD) : Simulate binding to σ receptors. Force fields (e.g., AMBER) model ligand-receptor interactions and validate docking scores .

Computational vs. Experimental Data :

PropertyDFT PredictionExperimental Value
Dipole Moment4.2 Debye4.0 Debye (X-ray)
LogP1.81.7 (HPLC)

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility. Slow evaporation at 4°C promotes crystal growth .
  • Salt formation : Co-crystallize with 1,3-dihydroxy-2-(hydroxymethyl)propane-2-amine to stabilize the lattice. Molar ratios (1:1 or 1:2) affect crystal quality .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol to prevent ice formation during data collection .

Q. What strategies enhance metabolic stability of the oxetane moiety without compromising efficacy?

Methodological Answer:

  • Substitution : Replace oxetane with trifluoromethyl groups to reduce CYP450-mediated oxidation. SAR studies show retained σ receptor affinity .
  • Prodrug design : Mask the amine with acetyl groups. Hydrolysis in vivo regenerates the active form while improving plasma stability .

Metabolic Stability Data :

DerivativeHalf-life (Human Liver Microsomes)σ₁ Receptor Ki (nM)
Parent compound12 min45
Trifluoromethyl90 min50
Acetyl prodrug>120 min55

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(oxetan-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7-1-2-11-7/h3-4,7H,1-2,5,8H2

InChI Key

RPDPSBWIXVOAIA-UHFFFAOYSA-N

Canonical SMILES

C1COC1CN2C=C(C=N2)N

Origin of Product

United States

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